molecular formula C18H12F2 B6314234 4,4''-Difluoro-1,1',4',1''-terphenyl CAS No. 72864-01-8

4,4''-Difluoro-1,1',4',1''-terphenyl

Cat. No.: B6314234
CAS No.: 72864-01-8
M. Wt: 266.3 g/mol
InChI Key: HLSJIXGPDHPFPG-UHFFFAOYSA-N
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Description

4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is a terphenyl derivative. Terphenyls are key structures in synthetic, medicinal, and natural product chemistry. Some terphenyls exhibit considerable biological activities like potent anticoagulant, immunosuppressant, antithrombotic, neuroprotective, specific 5-lipoxygenase inhibitory, and cytotoxic activities .


Synthesis Analysis

The synthesis of terphenyl derivatives involves various methods. One approach involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid . This method constructs the aromatic backbone from acyclic precursors, which is advantageous due to its short synthetic steps and selective nature .


Molecular Structure Analysis

The molecular structure of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is characterized by IR, NMR, LCMS, and elemental analysis . The structure reveals π-π stacking stabilization in molecular packing along with F⋯H and F⋯C interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include condensation and aromatization . The aromatization of substituted cyclohexenones to the corresponding phenol or phenyl ether derivatives is of great interest .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include its molecular formula (C18H12F2), molecular weight (266.29), and its structure . More detailed properties such as boiling point, melting point, and density are not available in the retrieved sources.

Future Directions

The future directions for the research on 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl could involve exploring its potential biological activities and developing more efficient synthesis methods . The third-order nonlinear optical response of fluorinated terphenyls is also a promising area of research .

Mechanism of Action

Mode of Action

The mode of action of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is not well-understood at this time. As a difluoro-terphenyl compound, it may interact with its targets through hydrophobic interactions, pi-stacking, or other non-covalent interactions. The presence of fluorine atoms could influence the compound’s electronic properties and potentially enhance its binding affinity .

Pharmacokinetics

Its LogP value is 5.29880 , suggesting that it is lipophilic and may have good membrane permeability. The exact bioavailability, distribution, metabolism, and excretion profiles of this compound need to be determined through further pharmacokinetic studies .

Properties

IUPAC Name

1,4-bis(4-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJIXGPDHPFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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